molecular formula C11H7BrN2O B1379925 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile CAS No. 1158735-32-0

3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Cat. No.: B1379925
CAS No.: 1158735-32-0
M. Wt: 263.09 g/mol
InChI Key: YDQIZWAZDSCHEP-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is a synthetic organic intermediate that incorporates two distinct functional motifs: a benzonitrile group and a bromomethyl-substituted isoxazole ring. This combination makes it a valuable bifunctional scaffold in medicinal chemistry and drug discovery research. The bronimated isoxazole moiety can serve as a reactive handle for cross-coupling reactions or for nucleophilic substitutions, allowing for the introduction of various pharmacophores. Simultaneously, the benzonitrile group can act as a hydrogen bond acceptor or be further modified, for instance, by hydrolysis to a carboxylic acid. This versatility enables researchers to efficiently construct diverse compound libraries for high-throughput screening against biological targets. The compound is particularly useful in the exploration of new heterocyclic compounds as potential therapeutic agents. Safety and Handling: This compound is expected to be toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Researchers should wear appropriate personal protective equipment and handle the material only in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQIZWAZDSCHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile generally follows a multi-step process:

  • Step 1: Preparation of 4-(bromomethyl)benzonitrile
    This intermediate is typically synthesized by bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a dry, inert solvent like carbon tetrachloride (CCl4) under reflux conditions for several hours. The product crystallizes upon cooling and can be isolated by filtration with yields reported around 90%.

  • Step 2: Formation of the Isoxazole Ring
    The key step involves the cyclization to form the isoxazole ring. This is achieved by reacting 4-(bromomethyl)benzonitrile with appropriate hydroxylamine derivatives or related precursors under basic conditions. Potassium hydroxide (KOH) is commonly used as the base to facilitate the cyclization and substitution reactions.

  • Step 3: Final Functionalization
    The bromomethyl group on the isoxazole ring is introduced or retained during the cyclization step, allowing the final compound to possess the reactive bromomethyl substituent essential for further transformations or biological activity.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
1 4-Methylbenzonitrile, NBS, AIBN, CCl4, reflux 8 h Radical bromination of methyl group High yield (90%), requires inert solvent
2 4-(Bromomethyl)benzonitrile, KOH, hydroxylamine or tetrazole derivatives Cyclization to isoxazole ring Base-mediated ring closure
3 Purification by recrystallization or chromatography Isolation of pure product Product stable under standard conditions

Isoxazole Ring Formation

The cyclization to form the isoxazole ring involves nucleophilic attack on the bromomethyl group by an oxygen/nitrogen nucleophile, followed by ring closure. Potassium hydroxide acts as a strong base to deprotonate the nucleophile, enhancing its reactivity. Alternative nucleophiles such as 2H-tetrazole have also been reported to react with 4-(bromomethyl)benzonitrile to yield related heterocyclic compounds.

Industrial and Green Chemistry Considerations

While detailed industrial-scale procedures are limited, current trends favor metal-free synthetic routes to reduce cost and environmental impact. Avoidance of heavy metal catalysts and the use of environmentally benign oxidants or bases are preferred. For example, oxidative cyclization methods employing bromine or chromium trioxide supported on silica gel have been explored for related heterocyclic systems, suggesting potential applicability for isoxazole derivatives.

Preparation Step Reagents/Conditions Yield (%) Notes
Bromination of 4-methylbenzonitrile NBS, AIBN, CCl4, reflux 8 h ~90 Radical bromination, high selectivity
Cyclization to isoxazole ring 4-(Bromomethyl)benzonitrile, KOH, hydroxylamine derivatives Variable Base-mediated ring closure
Purification Recrystallization or chromatography - Standard isolation techniques

The preparation of this compound is well-established through a two-step process starting from 4-methylbenzonitrile. The key transformations include selective benzylic bromination and base-promoted cyclization to form the isoxazole ring. Advances in green chemistry and metal-free synthesis offer promising avenues for industrial-scale production. The compound’s bromomethyl substituent and isoxazole ring confer valuable reactivity for further chemical modifications and biological applications.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted isoxazoles can be formed.

    Coupling Products: Products of cross-coupling reactions include biaryl compounds and other complex structures.

Scientific Research Applications

3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile involves its reactivity due to the presence of the bromomethyl group and the isoxazole ring. The bromomethyl group can undergo nucleophilic substitution, while the isoxazole ring can participate in various cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile with analogous isoxazole derivatives, focusing on structural variations, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
This compound C11H7BrN2O 279.10 Bromomethyl (-CH2Br), nitrile Alkylation agent; pharmaceutical intermediate
4-[5-(2-Bromoethyl)-3-isoxazolyl]benzonitrile C12H9BrN2O 277.12 2-Bromoethyl (-CH2CH2Br), nitrile Longer alkyl chain; reduced electrophilicity
5-Bromo-3-phenylisoxazole C9H6BrNO 232.06 Bromo (-Br), phenyl Lipophilic; potential CNS drug precursor
5-Bromo-3-methylisoxazole C4H4BrNO 178.99 Bromo (-Br), methyl Simple alkylation substrate
3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile C6H5N2O2 137.12 Oxo group, propanenitrile Cyclization-prone; nitrile-mediated reactions

Key Findings:

Substituent Effects on Reactivity: The bromomethyl group in the target compound enables direct nucleophilic substitution (SN2), whereas the 2-bromoethyl analog (C12H9BrN2O) exhibits slower reactivity due to steric hindrance . 5-Bromo-3-phenylisoxazole (C9H6BrNO) demonstrates higher lipophilicity (logP ~2.8) compared to the benzonitrile derivative (logP ~1.5), suggesting divergent pharmacokinetic profiles .

Electronic and Solubility Differences :

  • The nitrile group in benzonitrile derivatives enhances dipole interactions, improving solubility in acetonitrile and DMSO. In contrast, phenyl-substituted analogs (e.g., 5-bromo-3-phenylisoxazole) favor hydrophobic environments .
  • The oxo group in 3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile promotes intramolecular cyclization under basic conditions, limiting its utility in stepwise syntheses .

Synthetic Applications :

  • This compound is preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stable isoxazole ring and leaving group versatility.
  • 5-Bromo-3-methylisoxazole serves as a simpler model for studying isoxazole ring stability under thermal stress .

Biological Activity

3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8BrN3O. The presence of the isoxazole ring contributes to its unique chemical properties, which can influence its biological activity.

PropertyValue
Molecular Weight248.09 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (octanol-water partition)2.5

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can facilitate nucleophilic attack, leading to modifications of target proteins.

Antimicrobial Activity

Research has indicated that compounds containing isoxazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
PC-3 (Prostate Cancer)20Cell cycle arrest and apoptosis

Case Study 1: Antibacterial Screening

In a comparative study, a series of isoxazole derivatives were screened for antibacterial activity. The results indicated that this compound exhibited a higher efficacy than traditional antibiotics against resistant strains .

Case Study 2: Anticancer Efficacy

A recent publication detailed the effects of this compound on prostate cancer cells. The study highlighted its ability to inhibit cell migration and invasion, suggesting potential as a therapeutic agent in metastatic cancer treatment .

Q & A

Synthesis and Optimization

Question: What are the key synthetic routes for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile, and how can reaction conditions be optimized to improve yield? Classification: Basic Answer: The compound can be synthesized via cyclocondensation of β-ketoisonitrile precursors followed by bromomethylation. For example, β-ketoisonitriles derived from substituted acetophenones can undergo cyclization in the presence of NH2_2OH·HCl to form the isoxazole core. Subsequent bromination using NBS (N-bromosuccinimide) or Br2_2 under controlled conditions introduces the bromomethyl group. Critical parameters include:

  • Temperature: Cyclization at 80–100°C in polar aprotic solvents (e.g., DMF) to favor ring closure .
  • Bromination selectivity: Use of radical initiators (e.g., AIBN) to target the methyl group on the isoxazole ring .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product from side reactions like over-bromination .

Characterization Techniques

Question: Which spectroscopic methods are most reliable for confirming the structure and purity of this compound? Classification: Basic Answer:

  • NMR Spectroscopy: 1^1H NMR identifies the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and the bromomethyl group (singlet at δ 4.3–4.5 ppm for CH2_2Br). 13^{13}C NMR confirms the nitrile carbon (δ ~115 ppm) and isoxazole carbons .
  • IR Spectroscopy: Absorbance at ~2230 cm1^{-1} (C≡N stretch) and 650 cm1^{-1} (C-Br stretch) .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (expected m/z for C11_{11}H8_8BrN2_2O: ~295.98) .
  • X-ray Crystallography: Resolves bond angles and confirms regiochemistry of the isoxazole and bromomethyl groups .

Reactivity and Functionalization

Question: How does the bromomethyl group influence the reactivity of the isoxazole ring in nucleophilic substitution reactions? Classification: Advanced Answer: The bromomethyl group serves as a versatile handle for functionalization:

  • Nucleophilic Substitution: Reacts with amines (e.g., piperidine) to form quaternary ammonium salts or with thiols for bioconjugation. Solvent choice (e.g., DMF or THF) and base (K2_2CO3_3) are critical to avoid elimination .
  • Cross-Coupling: Suzuki-Miyaura coupling requires prior conversion to a boronic ester, but direct Pd-catalyzed coupling is hindered by the electron-withdrawing nitrile group. Alternative strategies include Ullmann-type couplings .

Stability and Degradation Pathways

Question: What are the primary degradation pathways of this compound under ambient storage conditions? Classification: Advanced Answer:

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis in humid environments, forming a hydroxymethyl derivative. Store under anhydrous conditions (desiccator, argon atmosphere) .
  • Photodegradation: UV exposure can cleave the C-Br bond, generating free radicals. Use amber glass vials and avoid prolonged light exposure .
  • Thermal Stability: Decomposition occurs above 150°C, releasing HBr. Monitor via TGA/DSC during thermal studies .

Applications in Medicinal Chemistry

Question: How can this compound serve as a scaffold for antipsychotic drug development? Classification: Advanced Answer: The isoxazole core is a known pharmacophore in CNS-targeting compounds (e.g., zonisamide). Functionalization strategies include:

  • Bioisosteric Replacement: Replace the nitrile with sulfonamide groups to enhance blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) Studies: Introduce substituents at the benzonitrile ring to modulate affinity for dopamine or serotonin receptors. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Computational Modeling of Electronic Properties

Question: How can density functional theory (DFT) predict the electronic effects of substituents on the isoxazole ring? Classification: Advanced Answer:

  • HOMO-LUMO Analysis: The nitrile group lowers the LUMO energy, enhancing electrophilicity. Bromomethyl slightly raises the HOMO due to inductive effects .
  • Charge Distribution: Natural Bond Orbital (NBO) analysis reveals electron withdrawal at the isoxazole N-O moiety, directing electrophilic attacks to the bromomethyl carbon .
  • Solvent Effects: PCM models simulate polarity effects on reactivity, showing improved solvation in DMSO compared to toluene .

Contradictory Data in Spectral Interpretation

Question: How should researchers resolve discrepancies in 1^1H NMR signals for bromomethyl-substituted isoxazoles? Classification: Advanced Answer:

  • Dynamic Effects: Rotameric equilibria of the bromomethyl group can split signals. Use variable-temperature NMR (e.g., 298–338 K) to coalesce peaks .
  • Impurity Identification: Compare with LC-MS data to distinguish degradation products (e.g., debrominated analogs) .
  • Reference Standards: Cross-validate with synthesized analogs (e.g., 4-(bromomethyl)-5-phenylisoxazole) .

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